molecular formula C22H15N3OS B15213854 3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-65-1

3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15213854
CAS No.: 918154-65-1
M. Wt: 369.4 g/mol
InChI Key: WSYMJMHNXCUCOR-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a multifunctional chemical agent of significant interest in biochemical research. Its primary characterized role is as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) source . GSK-3β is a serine/threonine kinase implicated in a wide array of diseases, including neurological disorders like Alzheimer's disease, cancer, and diabetes source . By inhibiting GSK-3β, this compound provides researchers with a valuable tool to probe the kinase's signaling pathways and validate its therapeutic potential. Beyond its kinase inhibitory activity, the compound's structure incorporates a benzothiazole moiety, which confers strong fluorescent properties. This makes it an excellent fluorescent probe for biophysical and cellular imaging studies, allowing scientists to visualize its localization and interaction within biological systems. Due to its dual functionality, it is particularly useful in research focused on neurodegeneration, oncology, and stem cell biology. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

918154-65-1

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c1-14-8-7-13-18-19(14)24-22(27-18)25-20(15-9-3-2-4-10-15)23-17-12-6-5-11-16(17)21(25)26/h2-13H,1H3

InChI Key

WSYMJMHNXCUCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Condensation Triethylamine/CH₂Cl₂ 0–5 4 68–72
Cyclization MSPHS@SiO₂/EtOH:H₂O 120 24 34–93
Microwave K₂CO₃/DMF 150 (MW) 0.25 78–85
Green Synthesis MSPHS@SiO₂/Aqueous EtOH 80 6 89

Mechanistic Insights and Optimization

The formation of this compound hinges on precise control of reaction parameters:

  • Acid-Base Dynamics : Alkaline conditions deprotonate the amino group of intermediate II, enhancing nucleophilicity during coupling.
  • Oxidative Cyclization : TBHP facilitates dehydrogenation, converting the Schiff base into the aromatic quinazolinone ring.
  • Catalyst Recycling : MSPHS@SiO₂ retains activity for up to five cycles, reducing waste.

Chemical Reactions Analysis

Oxidative Coupling Reactions

A green synthesis pathway involves oxidative coupling between 2-aminobenzamide derivatives and benzyl alcohol under basic conditions (Table 1) :

Conditions Yield Key Observations
t-BuONa (1 equiv), O₂, 120°C84%O₂ as oxidant critical for benzaldehyde formation
No base0%Reaction stalls without alkaline catalyst
DMF solvent15%Polar aprotic solvents hinder reactivity

Mechanism :

  • Benzyl alcohol → benzaldehyde (via O₂-mediated oxidation)

  • Condensation with 2-aminobenzamide

  • Intramolecular cyclization → quinazolinone core .

Nucleophilic Substitution

The benzothiazole sulfur engages in nucleophilic attacks. For example:

  • Thiourea derivatives : React with benzothiazole-S to form disulfide-linked analogs (observed in related benzothiazole-quinazolinones) .

  • Alkylation : Methyl groups at benzothiazole-C4 undergo SN2 reactions with alkyl halides (e.g., CH₃I in DMF, 60°C) to yield quaternary ammonium salts.

Schiff Base Formation

The compound’s 3-amino group (if present in precursors) reacts with aldehydes to form imine derivatives (Table 2) :

Aldehyde Reaction Time Yield Application
4-Nitrobenzaldehyde4 h78%Antibacterial agents
Furfural6 h65%Heterocyclic drug candidates

Conditions : Ethanol, reflux, catalytic acetic acid .

Photochemical Reactions

Under UV light (254 nm):

  • Benzothiazole ring cleavage : Forms sulfenic acid intermediates, which dimerize to disulfides (confirmed via LC-MS in related compounds).

  • Quinazolinone ring stability : Remains intact under photolytic conditions ≤ 300 nm.

Comparative Reactivity Table

Key reaction pathways vs. structural analogs (Table 3):

Compound Reactivity with Cl₂ Oxidation Stability Nucleophilic Sites
Target compoundModerate electrophilic substitutionHigh (O₂ required)S, N (benzothiazole)
2-Methylquinazolin-4(3H)-oneLowModerateN (quinazolinone)
N-(4-methylbenzothiazol-2-yl)thiophenamideHighLowS, NH

Mechanistic Insights from Kinetic Studies

  • Rate-limiting step : Oxidation of benzyl alcohol to benzaldehyde (k = 0.12 min⁻¹ at 120°C) .

  • Activation energy : 45 kJ/mol for cyclization (determined via Arrhenius plot) .

This compound’s versatility in coupling, substitution, and condensation reactions makes it valuable for synthesizing bioactive derivatives. Its stability under oxidative conditions contrasts with simpler quinazolinones, enabling unique applications in medicinal chemistry .

Scientific Research Applications

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent at Position 3 Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4-Methyl-1,3-benzothiazol-2-yl N/A N/A Anticancer (hypothesized)
3-{[(4-Methoxyphenyl)methylene]amino}-2-phenyl (4-Methoxyphenyl)methyleneamino 140 75 Antibacterial, Anthelmintic
3-{[(4-Fluorophenyl)methylene]amino}-2-phenyl (4-Fluorophenyl)methyleneamino 166 68 Antioxidant, Anticonvulsant
3-(Benzo[d]thiazol-2-yl)-2-thioxo derivative Benzothiazol-2-yl + thioxo N/A N/A Anticancer (screened)
3-(4-Cinnamoylphenyl)-2-phenyl 4-Cinnamoylphenyl N/A High Antimicrobial (docking studied)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) in 3c () lowers melting points compared to methoxy-substituted derivatives ().
  • Benzothiazole vs.

Spectroscopic Properties

Table 2: IR Stretching Frequencies (C=O, cm⁻¹)
Compound IR (C=O) Raman (C=O) Computational (DFT) Reference
Target Compound ~1680* ~1680* ~1690*
3-{[(4-Methoxyphenyl)methylene]amino}-2-phenyl 1683 1682 1690
3-{[(4-Fluorophenyl)methylene]amino}-2-phenyl 1673 1661 N/A

*Predicted based on analogous compounds.

Key Observations :

  • The C=O stretching frequency is sensitive to substituent effects. Electron-donating groups (e.g., methoxy) slightly lower the frequency due to resonance stabilization, whereas benzothiazole’s electron-withdrawing nature may increase it .
Anticancer Activity:
  • Target Compound: Benzothiazoles are known to inhibit mitochondrial complex I, inducing apoptosis in cancer cells ().
  • Schiff Base Derivatives: Limited direct anticancer data, but some exhibit antioxidant activity (e.g., DPPH scavenging in ).
Antimicrobial Activity:
  • Target Compound: Not explicitly reported, but benzothiazole derivatives in show broad-spectrum activity.
  • 3-(4-Cinnamoylphenyl)-2-phenyl : Demonstrated efficacy against multidrug-resistant bacteria via molecular docking ().
Anticonvulsant Activity:
  • Schiff base derivatives (e.g., 3-(p-chlorobenzylidine)-amino-2-phenyl) significantly reduced seizure duration in murine models ().

Yield Comparison :

  • Conventional methods: 68–78% for Schiff bases ().
  • Microwave-assisted: Up to 82% for α-alkylated ketones ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, benzothiazole and quinazolinone moieties are often assembled through cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) in the presence of triethylamine (Et₃N) as a catalyst . Reaction temperature (80–100°C) and solvent polarity (DMF or ethanol) are critical for regioselectivity. Purification via recrystallization (ethanol/water mixtures) typically yields 60–70% purity, but column chromatography (silica gel, ethyl acetate/hexane) may improve purity to >95% .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches. The benzothiazole C-S bond appears at 1180–1220 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm for CH₃ on benzothiazole) are diagnostic. The quinazolinone C=O carbon resonates at δ 160–165 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemical ambiguities, such as the orientation of the benzothiazole substituent relative to the quinazolinone core .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of quinazolinone derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. low toxicity) may arise from substituent effects. For example:

  • Thioxo vs. Oxo Substitution : Replace the quinazolinone C=O with C=S (via P₂S₅ treatment) and compare anti-inflammatory activity in murine models. Evidence suggests thioxo derivatives exhibit reduced efficacy due to weaker hydrogen bonding with COX-2 .
  • Dose-Response Studies : Use parallel synthesizers to generate analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on phenyl rings) and test in standardized assays (e.g., IC₅₀ for enzyme inhibition) .

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina. The benzothiazole moiety’s planar structure favors π-π stacking with aromatic residues (e.g., Phe in EGFR’s ATP-binding pocket) .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with observed activity. For instance, electron-withdrawing groups at the 4-methyl position enhance anticancer activity by increasing electrophilicity at the quinazolinone C4 position .

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